1-benzyl-N-[(E)-(2-methoxyphenyl)methylidene]-2-methyl-1H-benzimidazol-5-amine
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Overview
Description
1-benzyl-N-[(E)-(2-methoxyphenyl)methylidene]-2-methyl-1H-benzimidazol-5-amine is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This particular compound is characterized by its unique structure, which includes a benzimidazole core substituted with benzyl and methoxyphenyl groups.
Preparation Methods
The synthesis of 1-benzyl-N-[(E)-(2-methoxyphenyl)methylidene]-2-methyl-1H-benzimidazol-5-amine typically involves the condensation of o-phenylenediamine with an aromatic aldehyde. The reaction conditions often include the use of formic acid or trimethyl orthoformate as condensing agents . Industrial production methods may involve the use of more scalable and cost-effective reagents and conditions, such as the use of carbondisulphide in an alkaline alcoholic solution .
Chemical Reactions Analysis
1-benzyl-N-[(E)-(2-methoxyphenyl)methylidene]-2-methyl-1H-benzimidazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-benzyl-N-[(E)-(2-methoxyphenyl)methylidene]-2-methyl-1H-benzimidazol-5-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits significant biological activity, making it a valuable tool in the study of cellular processes and molecular interactions.
Mechanism of Action
The mechanism of action of 1-benzyl-N-[(E)-(2-methoxyphenyl)methylidene]-2-methyl-1H-benzimidazol-5-amine involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, benzimidazoles can inhibit the polymerization of tubulin, disrupting microtubule formation and leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
1-benzyl-N-[(E)-(2-methoxyphenyl)methylidene]-2-methyl-1H-benzimidazol-5-amine can be compared with other benzimidazole derivatives, such as:
2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide: This compound has similar structural features but includes a sulfanyl group and a different aromatic aldehyde.
(E)-4-phenyl-2H-benzimidazole: Another benzimidazole derivative with a phenyl group, but lacking the methoxyphenyl and benzyl substitutions.
The uniqueness of this compound lies in its specific substitutions, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H21N3O |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-(1-benzyl-2-methylbenzimidazol-5-yl)-1-(2-methoxyphenyl)methanimine |
InChI |
InChI=1S/C23H21N3O/c1-17-25-21-14-20(24-15-19-10-6-7-11-23(19)27-2)12-13-22(21)26(17)16-18-8-4-3-5-9-18/h3-15H,16H2,1-2H3 |
InChI Key |
JNIATJCDNRIDSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1CC3=CC=CC=C3)C=CC(=C2)N=CC4=CC=CC=C4OC |
Origin of Product |
United States |
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